
2-tert-Butyl-2-ethynyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-2-ethynyl-1,3-dithiolane is a heterocyclic compound containing a five-membered ring with two sulfur atoms and one ethynyl group attached to a tert-butyl group. This compound is part of the 1,2-dithiolane family, known for their unique chemical properties and reactivity due to the presence of a disulfide bond within the ring structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-ethynyl-1,3-dithiolane typically involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-2-ethynyl-1,3-dithiolane undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond within the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can be further utilized in various chemical applications.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-2-ethynyl-1,3-dithiolane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Explored for its potential in reversible protein-polymer conjugation and biosensors.
Medicine: Investigated for its potential therapeutic properties due to its unique reactivity.
Industry: Utilized in the synthesis of functional polymers and dynamic networks.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-2-ethynyl-1,3-dithiolane involves the reactivity of the disulfide bond within the ring structureThis makes the compound prone to rapid thiol-disulfide exchange and ring-opening polymerization . These properties are exploited in various applications, such as cytosolic delivery and dynamic polymer networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-tert-Butyl-2-ethynyl-1,3-dithiolane include other 1,2-dithiolanes and disulfide-containing heterocycles. Examples include:
- 1,2-Dithiolane
- 1,3-Dithiolane
- 1,2-Dithiane
Uniqueness
What sets this compound apart from these similar compounds is the presence of the ethynyl group and the tert-butyl substituent. These groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry and material science .
Eigenschaften
CAS-Nummer |
920979-32-4 |
|---|---|
Molekularformel |
C9H14S2 |
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
2-tert-butyl-2-ethynyl-1,3-dithiolane |
InChI |
InChI=1S/C9H14S2/c1-5-9(8(2,3)4)10-6-7-11-9/h1H,6-7H2,2-4H3 |
InChI-Schlüssel |
XYXZAVQJPQDOHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(SCCS1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
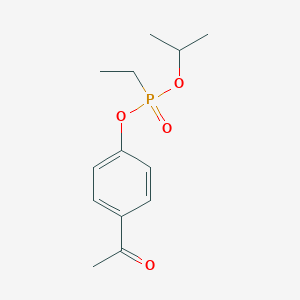
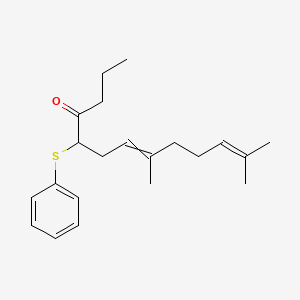
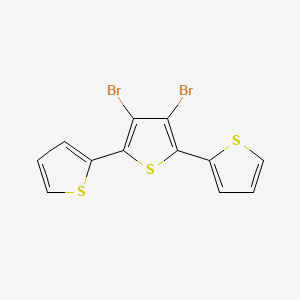
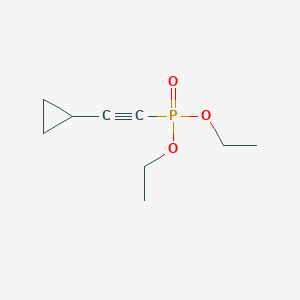

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)



![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)

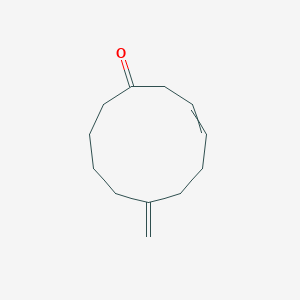
![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)
